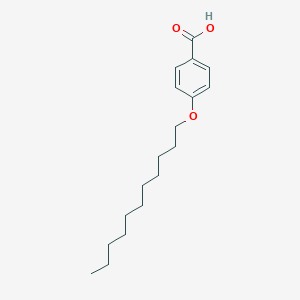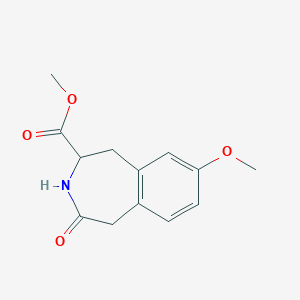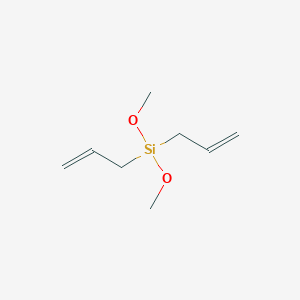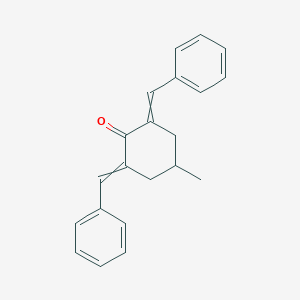
2,6-Dibenzylidene-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibenzylidene-4-methylcyclohexan-1-one, also known as DBM, is a yellow crystalline compound with a molecular formula of C20H18O. It is widely used in scientific research due to its unique properties, such as its ability to act as a chelating agent and its potential as a fluorescent probe. In
Mecanismo De Acción
The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can affect the activity of enzymes and other proteins that require metal ions for their function. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have antioxidant properties, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
2,6-Dibenzylidene-4-methylcyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to protect against oxidative stress. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one in lab experiments is its ability to selectively bind to metal ions. This property allows for the development of highly specific assays for the detection of metal ions in biological samples. However, one limitation of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2,6-Dibenzylidene-4-methylcyclohexan-1-one. One area of interest is the development of new fluorescent sensors for the detection of metal ions in living cells and tissues. Another area of interest is the development of new catalysts based on 2,6-Dibenzylidene-4-methylcyclohexan-1-one complexes. Finally, the potential therapeutic applications of 2,6-Dibenzylidene-4-methylcyclohexan-1-one, such as in the treatment of cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 2,6-Dibenzylidene-4-methylcyclohexan-1-one is a versatile compound with a wide range of scientific research applications. Its ability to selectively bind to metal ions and its potential as a fluorescent probe make it a valuable tool in many areas of research. Further research is needed to fully understand the mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,6-Dibenzylidene-4-methylcyclohexan-1-one involves the reaction between benzaldehyde and cyclohexanone in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and requires careful temperature control to avoid unwanted side reactions. The yield of 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be improved by using a higher concentration of reactants or by using a more efficient catalyst.
Aplicaciones Científicas De Investigación
2,6-Dibenzylidene-4-methylcyclohexan-1-one has a wide range of scientific research applications, including as a chelating agent, fluorescent probe, and catalyst. As a chelating agent, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can selectively bind to metal ions, such as copper, iron, and zinc, and form stable complexes. These complexes can be used in a variety of applications, such as in catalysis and in the detection of metal ions in biological samples.
As a fluorescent probe, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be used to detect the presence of metal ions in biological samples. When 2,6-Dibenzylidene-4-methylcyclohexan-1-one binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been used to develop fluorescent sensors for the detection of metal ions in living cells and tissues.
Propiedades
Número CAS |
19186-11-9 |
|---|---|
Nombre del producto |
2,6-Dibenzylidene-4-methylcyclohexan-1-one |
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,6-dibenzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3 |
Clave InChI |
GGQPRMNUBBOBJE-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
SMILES canónico |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Sinónimos |
2,6-Dibenzylidene-4-methylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



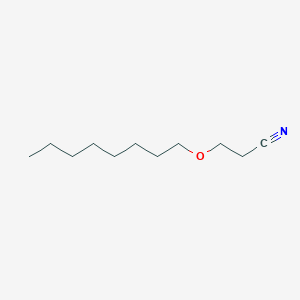
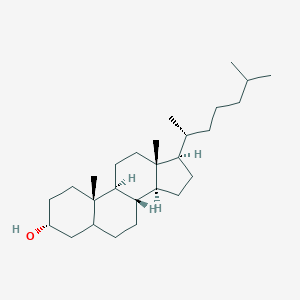
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

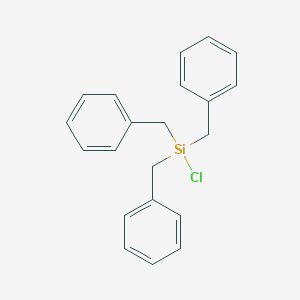
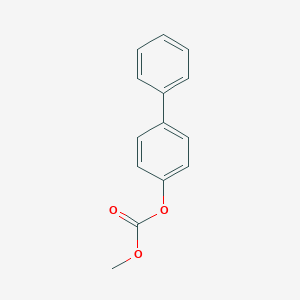
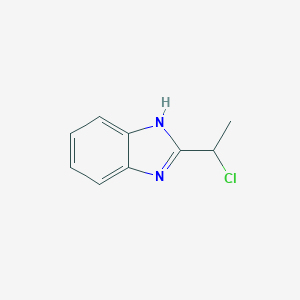
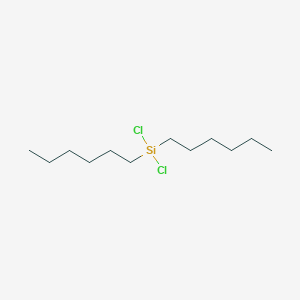
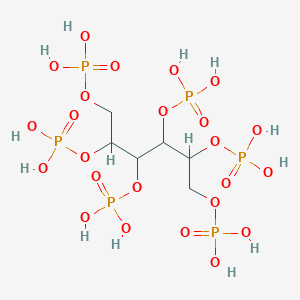
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
